2,3,7-Phenazinetriamine

Description

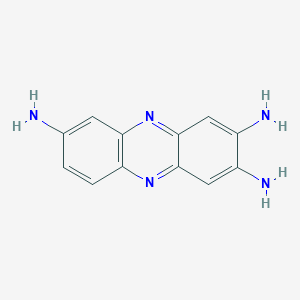

2,3,7-Phenazinetriamine is a polycyclic aromatic compound featuring a phenazine core substituted with three amine groups at positions 2, 3, and 6. Phenazine derivatives are widely studied for their applications in materials science, pharmaceuticals, and agrochemicals due to their redox-active properties and biological activity . This absence suggests that the compound may be either hypothetical, understudied, or referred to under alternative nomenclature in existing literature.

Properties

Molecular Formula |

C12H11N5 |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

phenazine-2,3,7-triamine |

InChI |

InChI=1S/C12H11N5/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H,13-15H2 |

InChI Key |

NPSHKYRLDHUWLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazines, including 2,3,7-Phenazinetriamine, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often involve specific reaction conditions such as the use of acetic acid, benzene, and catalysts like palladium .

Industrial Production Methods

Industrial production of phenazines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired phenazine derivative and its intended application. For instance, the oxidative cyclization of 1,2-diaminobenzene is a common industrial method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Phenazinetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

2,3,7-Phenazinetriamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,7-Phenazinetriamine involves its interaction with molecular targets and pathways within cells. It can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its biological activities, such as antimicrobial and antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While specific data for 2,3,7-Phenazinetriamine are lacking, insights can be inferred from structurally analogous compounds mentioned in the evidence:

(i) Phenazine (C₁₂H₈N₂)

- Properties: Used in diagnostics and exhibits moderate toxicity (skin/eye irritant) .

- Key Difference: The absence of amine groups in phenazine reduces its solubility and reactivity compared to hypothetical triamino derivatives like this compound.

(ii) 2,3,7-Tri-CDD and 2,3,7,8-Tetra-CDD

- Structure : Chlorinated dibenzodioxins with chlorine atoms at positions 2,3,7 (tri-CDD) or 2,3,7,8 (tetra-CDD).

- Binding Affinity : Both bind to human CYP1A1 with similar dissociation constants (e.g., Kd = 0.65 µM for tri-CDD), though enzymatic activity is absent .

- Key Difference : Unlike chlorinated dioxins, this compound’s amine substituents would likely alter electronic properties and binding modes to biomolecules.

(iii) Uncinone A and Related Agrochemicals

- Structure: A flavonoid derivative with hydroxyl and prenyl groups.

- Function : Acts as a bioactive compound in pest management by disrupting parasitic plant growth .

- Key Difference: Phenazinetriamine’s aromatic amine groups may confer distinct redox or chelation properties compared to hydroxylated flavonoids.

Biological Activity

2,3,7-Phenazinetriamine, a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₅, is part of the phenazine family. This compound is notable for its diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties. The presence of three amino groups in its structure enhances its potential for various biological interactions and applications.

- Molecular Weight : 225.25 g/mol

- CAS Number : 18868-63-8

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, leading to cellular damage.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies reported:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), SW480 (colon cancer)

- Concentration Range for Inhibition : 32 to 40 µM

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers found that derivatives of phenazine compounds including this compound demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study indicated that the presence of multiple amino groups enhances interaction with bacterial cell walls.

- Antitumor Research : In a separate investigation focusing on the antitumor potential of phenazine derivatives, it was reported that this compound significantly reduced cell viability in cultured cancer cells. The mechanism was linked to apoptosis induction through ROS-mediated pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenazine derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 1,4-Diaminophenazine | Moderate | Low |

| 1,6-Diaminophenazine | Low | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.